molecular formula C19H18O4 B14649599 1-Hydroxy-3-methoxy-4-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one CAS No. 51971-03-0

1-Hydroxy-3-methoxy-4-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one

Cat. No.: B14649599
CAS No.: 51971-03-0
M. Wt: 310.3 g/mol
InChI Key: XECAISJDBWRGNY-UHFFFAOYSA-N
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Description

1-Hydroxy-3-methoxy-4-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one is a complex organic compound that belongs to the xanthene family Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-3-methoxy-4-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one typically involves multi-step organic reactions. Common starting materials may include hydroxyxanthene derivatives and methoxy-substituted aromatic compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-methoxy-4-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones.

    Reduction: Formation of hydro derivatives.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Conditions involving halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-methoxy-4-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Xanthene: The parent compound with a simpler structure.

    Fluorescein: A xanthene derivative widely used as a fluorescent dye.

    Eosin: Another xanthene derivative used in histology and as a dye.

Uniqueness

1-Hydroxy-3-methoxy-4-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one stands out due to its specific functional groups and potential biological activities. Its unique structure allows for diverse chemical modifications and applications.

Conclusion

This compound is a compound of significant interest in various scientific fields

Properties

CAS No.

51971-03-0

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

1-hydroxy-3-methoxy-4-(3-methylbut-2-enyl)xanthen-9-one

InChI

InChI=1S/C19H18O4/c1-11(2)8-9-13-16(22-3)10-14(20)17-18(21)12-6-4-5-7-15(12)23-19(13)17/h4-8,10,20H,9H2,1-3H3

InChI Key

XECAISJDBWRGNY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC3=CC=CC=C3C2=O)O)OC)C

Origin of Product

United States

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